Fenpropimorph carboxylic acid
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Overview
Description
Fenpropimorph Acid is a derivative of Fenpropimorph, a morpholine fungicide widely used in agriculture to control fungal pathogens on various crops, including cereals. Fenpropimorph Acid is primarily studied for its role in the degradation and metabolism of Fenpropimorph in environmental and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fenpropimorph Acid involves the hydrolysis of Fenpropimorph under acidic or basic conditions. The reaction typically uses acetic acid or sodium hydroxide as the hydrolyzing agent, followed by purification through liquid chromatography .
Industrial Production Methods
Industrial production of Fenpropimorph Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for hydrolysis, followed by purification using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Fenpropimorph Acid undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, Fenpropimorph Acid can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert Fenpropimorph Acid to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring is substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles like halides, under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Fenpropimorph Acid is used in various scientific research applications, including:
Chemistry: Studying the degradation pathways of morpholine fungicides.
Biology: Investigating the metabolic pathways in plants and microorganisms.
Medicine: Exploring potential antifungal properties and effects on sterol biosynthesis.
Industry: Monitoring pesticide residues in agricultural products
Mechanism of Action
Fenpropimorph Acid exerts its effects by disrupting sterol biosynthesis pathways. It inhibits fungal Δ14 reductases, affecting the synthesis of essential sterols in fungal cell membranes. This disruption leads to impaired cell membrane integrity and function, ultimately causing fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Fenpropidin: Another morpholine fungicide with similar sterol biosynthesis inhibition properties.
Tridemorph: A fungicide that also targets sterol biosynthesis but with a different chemical structure.
Prochloraz: A fungicide with a broader spectrum of activity, including sterol biosynthesis inhibition.
Uniqueness
Fenpropimorph Acid is unique due to its specific inhibition of fungal Δ14 reductases, making it highly effective against certain fungal pathogens. Its metabolic pathways and degradation products also differ from other similar compounds, providing unique insights into its environmental and biological fate .
Properties
Molecular Formula |
C20H31NO3 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C20H31NO3/c1-14(11-21-12-15(2)24-16(3)13-21)10-17-6-8-18(9-7-17)20(4,5)19(22)23/h6-9,14-16H,10-13H2,1-5H3,(H,22,23) |
InChI Key |
OZMMLYFAEKBWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O |
Origin of Product |
United States |
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